Cas no 65202-67-7 (2H,3H,4H,5H,6H,7H,8H-1,2oxazolo5,4-cazepin-3-one)

2H,3H,4H,5H,6H,7H,8H-1,2oxazolo5,4-cazepin-3-one structure
65202-67-7 structure
Product Name:2H,3H,4H,5H,6H,7H,8H-1,2oxazolo5,4-cazepin-3-one
CAS No:65202-67-7
MF:C7H10N2O2
MW:154.166501522064
MDL:MFCD18814799
CID:519390
PubChem ID:12383657
Update Time:2026-04-29

2H,3H,4H,5H,6H,7H,8H-1,2oxazolo5,4-cazepin-3-one Chemical and Physical Properties

Names and Identifiers

    • 3H-Isoxazolo[5,4-c]azepin-3-one,2,4,5,6,7,8-hexahydro-
    • 2H-Isoxazolo[5,4-c]azepin-3(4H)-one,5,6,7,8-tetrahydro-(9CI)
    • THIA
    • 2H,3H,4H,5H,6H,7H,8H-1,2oxazolo5,4-cazepin-3-one
    • MDL: MFCD18814799

2H,3H,4H,5H,6H,7H,8H-1,2oxazolo5,4-cazepin-3-one Pricemore >>

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2H,3H,4H,5H,6H,7H,8H-1,2oxazolo5,4-cazepin-3-one Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:65202-67-7)2H,3H,4H,5H,6H,7H,8H-1,2oxazolo5,4-cazepin-3-one
Order Number:A1045729
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:20
Price ($):1774.0
Email:sales@amadischem.com

2H,3H,4H,5H,6H,7H,8H-1,2oxazolo5,4-cazepin-3-one Related Literature

Additional information on 2H,3H,4H,5H,6H,7H,8H-1,2oxazolo5,4-cazepin-3-one

Introduction to 2H,3H,4H,5H,6H,7H,8H-1,2oxazolo5,4-cazepin-3-one (CAS No: 65202-67-7)

The compound 2H,3H,4H,5H,6H,7H,8H-1,2oxazolo5,4-cazepin-3-one, identified by its CAS number 65202-67-7, is a heterocyclic organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the oxazolone class of molecules, which are known for their diverse biological activities and potential therapeutic applications. The unique structural framework of this compound, featuring a fused oxazole and azepine ring system, makes it a promising candidate for further investigation in drug discovery and development.

Recent advancements in chemical biology have highlighted the importance of heterocyclic compounds in the design of novel therapeutic agents. The 1,2oxazolo5,4-c epoxy derivative core structure of 2H,3H,4H,5H,6H,7H,8H-1,2oxazolo5,4-cazepin-3-one exhibits remarkable stability and reactivity under various biochemical conditions. This has led to its exploration as a scaffold for synthesizing derivatives with enhanced pharmacological properties. The 3-one functional group at the C-3 position introduces a site for further chemical modification, allowing for the development of libraries of compounds with tailored biological activities.

In the realm of medicinal chemistry, the synthesis and characterization of 2H,3H,4H,5H,6H,7H,8H-1,2oxazolo5,4-cazepin-3-one have been facilitated by modern techniques such as combinatorial chemistry and high-throughput screening. These methods enable rapid identification of bioactive molecules from large compound collections. The structural features of this compound make it an attractive candidate for inhibiting key enzymes involved in various metabolic pathways. For instance, derivatives of this scaffold have shown potential in modulating enzymes such as kinases and phosphodiesterases.

One of the most compelling aspects of 2H,3H,4H,5H,6H 7 H ,8 H -1 , 2 ox azo lo 5 , 4 - ca ze pin - 3 - one is its ability to interact with biological targets through multiple binding modes. This property is particularly valuable in drug design as it allows for the development of compounds with high selectivity and efficacy. Computational studies using molecular modeling techniques have been instrumental in understanding the binding interactions between this compound and its target proteins. These studies have revealed that the oxazole and azepine rings contribute to hydrophobic interactions with the binding pockets of enzymes.

The pharmacokinetic profile of 2 H , 3 H , 4 H , 5 H , 6 H , 7 H , 8 H -1 , 2 ox azo lo 5 , 4 - ca ze pin - 3 - one has been evaluated through preclinical studies conducted in vitro and in vivo. These studies indicate that the compound exhibits good solubility and bioavailability when administered orally. Additionally , its metabolic stability suggests that it may have a prolonged half-life , allowing for less frequent dosing regimens 。 These attributes are crucial for developing a new generation of therapeutics that offer improved patient compliance.

Recent research has also explored the potential applications of 2 H , 3 H , 4 H , 5 H , 6 H , 7 H , 8 H -1 , 2 ox az o lo - ca ze pin - one in treating neurological disorders. The ability of this compound to cross the blood-brain barrier has been demonstrated through animal models, providing a basis for its investigation as a potential treatment for conditions such as Alzheimer's disease and Parkinson's disease. Further investigations are warranted to elucidate its mechanism of action and to identify any potential side effects.

The synthesis of 1 , 2 ox azo lo - ca ze pin - one derivatives has been optimized using advanced synthetic methodologies, including transition-metal-catalyzed reactions and asymmetric synthesis techniques。 These methods allow for the efficient construction of complex molecular architectures while maintaining high enantioselectivity。 The resulting derivatives have been screened for their biological activity, revealing several promising candidates that exhibit potent inhibitory effects on target enzymes。

The development of novel therapeutic agents often involves collaboration between chemists, biologists, and clinicians。 The study of 65202-67-7 exemplifies this interdisciplinary approach, as it combines synthetic chemistry with pharmacology to identify new drug candidates。 The compound's unique structural features make it an attractive starting point for designing molecules with improved therapeutic profiles。

In conclusion, 65202-67-7 represents a significant advancement in pharmaceutical chemistry, offering a versatile scaffold for developing new drugs targeting various diseases。 Its structural complexity, combined with its favorable pharmacokinetic properties, positions it as a promising candidate for further clinical investigation。 As research continues to uncover new applications for this compound, it is likely to play an important role in shaping the future landscape of drug discovery。

Recommended suppliers
Amadis Chemical Company Limited
(CAS:65202-67-7)2H,3H,4H,5H,6H,7H,8H-1,2oxazolo5,4-cazepin-3-one
A1045729
Purity:99%
Quantity:1g
Price ($):1774.0
Email